Bromo-PEG2-alcohol

PROTAC Design Linker SAR Targeted Protein Degradation

Bromo-PEG2-alcohol (CAS 57641-66-4) is a small-molecule heterobifunctional linker belonging to the polyethylene glycol (PEG) class, specifically a PEG2 derivative. It is characterized by a terminal bromo group and a terminal hydroxyl group linked by a two-unit oligoethylene glycol spacer.

Molecular Formula C4H9BrO2
Molecular Weight 169.02 g/mol
CAS No. 57641-66-4
Cat. No. B1667886
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBromo-PEG2-alcohol
CAS57641-66-4
SynonymsBromo-PEG2-alcohol
Molecular FormulaC4H9BrO2
Molecular Weight169.02 g/mol
Structural Identifiers
SMILESC(COCCBr)O
InChIInChI=1S/C4H9BrO2/c5-1-3-7-4-2-6/h6H,1-4H2
InChIKeyJTOJLOUPDKBCCH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Bromo-PEG2-alcohol (CAS 57641-66-4): A Core PROTAC Linker with Defined PEG2 Spacer


Bromo-PEG2-alcohol (CAS 57641-66-4) is a small-molecule heterobifunctional linker belonging to the polyethylene glycol (PEG) class, specifically a PEG2 derivative. It is characterized by a terminal bromo group and a terminal hydroxyl group linked by a two-unit oligoethylene glycol spacer [1]. Its primary utility lies in constructing proteolysis-targeting chimeras (PROTACs) . The molecule has a molecular formula of C₄H₉BrO₂ and a molecular weight of 169.02 g/mol [1]. The bromo group serves as an excellent leaving group for nucleophilic substitution, while the hydroxyl group offers a site for further derivatization .

Bromo-PEG2-alcohol: Why Substituting with In-Class PEG Linkers Can Derail Your PROTAC Design


Despite being categorized with other PEG-based PROTAC linkers, Bromo-PEG2-alcohol is not interchangeable with its higher homologs (e.g., Bromo-PEG3-alcohol, Bromo-PEG4-alcohol) due to its precise linker length. The specific two-unit PEG spacer imposes a distinct end-to-end distance, which directly influences the conformational geometry of the final PROTAC ternary complex [1]. Changing the linker by a single ethylene glycol unit can alter the orientation between the E3 ligase and the target protein, potentially shifting the degradation profile from highly potent to completely inactive [2]. For researchers optimizing SAR or requiring a specific spatial constraint, generic substitution with a different PEG length without re-evaluation of the entire PROTAC structure carries a high risk of experimental failure.

Bromo-PEG2-alcohol: Quantitative Evidence for Differentiated Linker Selection


Precise Linker Length Differentiates Bromo-PEG2-alcohol in PROTAC SAR Studies

The primary differentiation of Bromo-PEG2-alcohol is its specific two-unit PEG spacer. This creates a shorter and more constrained linker compared to longer analogs. In a study by Brugière et al. (2026), a direct correlation was demonstrated between PEG linker length and degradation efficiency. A PROTAC construct utilizing a PEG2 linker (analogous to Bromo-PEG2-alcohol) resulted in a specific degradation profile (GSPT1 degradation) that was distinct from constructs with longer PEG chains [1]. While not a direct assay of the standalone linker, this head-to-head PROTAC comparison firmly establishes the functional impact of the PEG2 unit.

PROTAC Design Linker SAR Targeted Protein Degradation

Differentiation via Physicochemical Properties: Molecular Weight and LogP of Bromo-PEG2-alcohol

Bromo-PEG2-alcohol is differentiated from its nearest homologs by its unique physicochemical signature. It possesses a molecular weight of 169.02 g/mol [1] and a calculated LogP of approximately 0.39 [2]. These values are distinct from Bromo-PEG3-alcohol (MW: 213.07 g/mol [3]; LogP: ~0.41 [4]) and Bromo-PEG4-alcohol (MW: 257.12 g/mol ; Density: 1.350 g/cm³ ). The lower molecular weight of Bromo-PEG2-alcohol contributes to a smaller overall PROTAC size, which can be advantageous for enhancing cell permeability and potentially improving drug-like properties.

PROTAC Linker Physicochemical Properties Molecular Weight

Bromo-PEG2-alcohol Provides a Shorter and More Constrained Linker for Specific SAR Exploration

While PEG4, PEG6, and PEG8 are considered the 'gold standard' linkers in many PROTAC campaigns due to their optimal span for many target/ligase pairs [1], the PEG2 unit in Bromo-PEG2-alcohol offers a distinct, more constrained alternative. The shorter two-unit chain imposes a 'near-rigid span' that can be essential for engaging buried or sterically congested protein pockets where a longer, more flexible linker would be entropically unfavorable or unable to form the correct ternary complex geometry [1]. This makes Bromo-PEG2-alcohol a critical tool for exploring the lower boundary of linker length SAR.

PROTAC Optimization Linker Length SAR

Procurement Scenarios for Bromo-PEG2-alcohol: From Early Discovery to Scalable Synthesis


Designing a PROTAC Library for Linker Length Optimization

When building a SAR library to determine the optimal linker length for a new PROTAC, Bromo-PEG2-alcohol is the essential starting point for the short-linker cohort. Its PEG2 spacer provides a baseline for assessing how a minimal, constrained linker impacts degradation efficiency compared to the more standard PEG4-8 linkers [1]. Without it, the SAR analysis would be incomplete, potentially missing the optimal linker geometry for challenging targets.

Synthesizing PROTACs for Targets with Shallow or Sterically Hindered Pockets

Bromo-PEG2-alcohol is specifically relevant for projects where the binding pockets of the target protein and E3 ligase are in close proximity or one is sterically hindered. The shorter, more rigid PEG2 spacer can enforce a productive ternary complex conformation that a longer, more flexible linker (e.g., PEG4 or PEG6) might fail to achieve due to entropic penalties or steric clashes [1].

Optimizing Physicochemical Properties of a Final PROTAC Candidate

For researchers aiming to minimize the overall molecular weight and size of their PROTAC molecule to improve cell permeability and solubility, Bromo-PEG2-alcohol offers a distinct advantage. Its lower molecular weight (169.02 g/mol) compared to higher PEG homologs directly contributes to a smaller final compound [2], which is a key consideration in hit-to-lead optimization and for meeting the property guidelines of oral drug candidates.

Preparing Near-IR BODIPY Fluorophores and Other Advanced Chemical Probes

Beyond PROTACs, 2-(2-Bromoethoxy)ethanol (Bromo-PEG2-alcohol) is a versatile organic building block. It is specifically used in the preparation of near-infrared BODIPY fluorophores, which serve as intracellular pH sensors [3]. Researchers procuring this compound for these specialized synthetic applications rely on its specific bifunctional reactivity, which is not a property shared by non-halogenated or non-hydroxylated PEG analogs.

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